molecular formula C12H20N2O2 B5287383 N~2~-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE

N~2~-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE

Cat. No.: B5287383
M. Wt: 224.30 g/mol
InChI Key: IDUYWSDABUVHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-MORPHOLINOBICYCLO[221]HEPTANE-2-CARBOXAMIDE is a compound that belongs to the class of bicyclic amides It is characterized by a bicyclo[221]heptane core structure, which is a bridged bicyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE typically involves the reaction of norbornanecarbonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for 24 hours. The product is then purified using techniques such as mass-directed chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the bicyclo[2.2.1]heptane core.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives where the morpholine group is replaced by other functional groups.

Scientific Research Applications

N~2~-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as ion channels. The compound can act as an opener or blocker of these channels, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-morpholin-4-ylbicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-12(13-14-3-5-16-6-4-14)11-8-9-1-2-10(11)7-9/h9-11H,1-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUYWSDABUVHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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